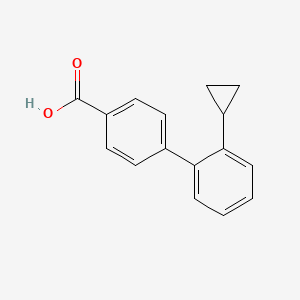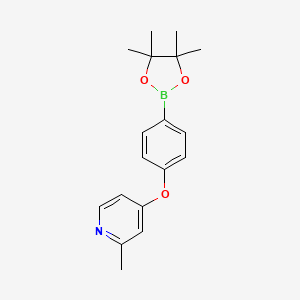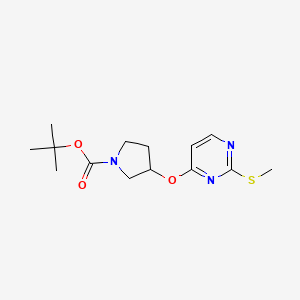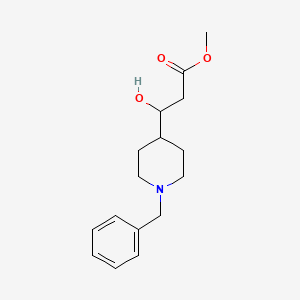
Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate typically involves the reaction of 1-benzylpiperidine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the methyl 3-bromopropanoate, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter levels by inhibiting the activity of certain enzymes, such as acetylcholinesterase. This inhibition leads to an increase in the levels of neurotransmitters like acetylcholine, which can have various effects on the nervous system.
Vergleich Mit ähnlichen Verbindungen
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase.
Uniqueness: Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its piperidine ring and hydroxyl group allow for specific interactions with molecular targets, potentially leading to different therapeutic effects.
Eigenschaften
Molekularformel |
C16H23NO3 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C16H23NO3/c1-20-16(19)11-15(18)14-7-9-17(10-8-14)12-13-5-3-2-4-6-13/h2-6,14-15,18H,7-12H2,1H3 |
InChI-Schlüssel |
FMXGGRFKRAEINY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C1CCN(CC1)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


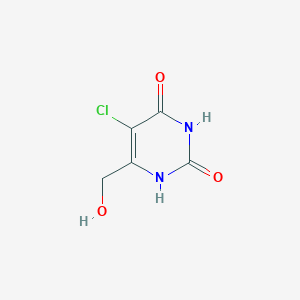
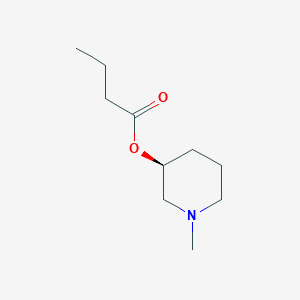

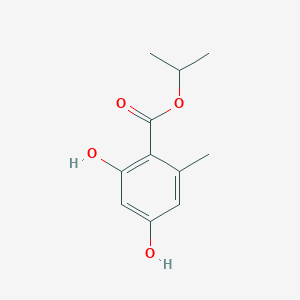
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)



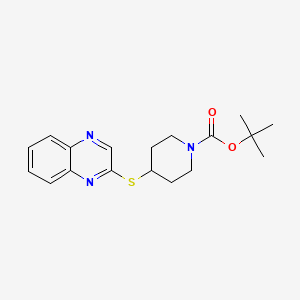
![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)
